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An In-depth Technical Guide to 3,4-Diethyl-5-
methylheptane
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties and IUPAC

nomenclature of 3,4-Diethyl-5-methylheptane. While this specific highly-branched alkane is

not extensively documented in publicly available literature, this guide synthesizes known

information regarding its identity, computed properties, and general methodologies for the

synthesis and characterization of similar branched alkanes. The content herein is intended to

serve as a foundational resource for researchers and professionals in organic chemistry and

drug development.

Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount. The International Union of

Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic

compounds. For the alkane in question, the longest continuous carbon chain is a heptane

(seven carbons). Numbering this chain from the end that gives the substituents the lowest

possible locants, we identify a methyl group at position 5 and two ethyl groups at positions 3

and 4.
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Therefore, the correct IUPAC name for the compound is 3,4-Diethyl-5-methylheptane.[1][2][3]

Table 1: Chemical Identifiers for 3,4-Diethyl-5-methylheptane

Identifier Value Reference

IUPAC Name 3,4-diethyl-5-methylheptane [1][2][3]

CAS Number 62198-99-6 [1][2][3]

Molecular Formula C₁₂H₂₆ [1][2][3]

Canonical SMILES CCC(C)C(CC)C(CC)CC [1]

InChI

InChI=1S/C12H26/c1-6-

10(5)12(9-4)11(7-2)8-3/h10-

12H,6-9H2,1-5H3

[1][3]

InChIKey
NVBVLQDXCRDBBU-

UHFFFAOYSA-N
[1][3]

Physicochemical Properties
Experimentally determined physical and chemical properties for 3,4-Diethyl-5-methylheptane
are not readily available in the surveyed literature. However, computational models provide

estimated values for several key parameters.

Table 2: Computed Physicochemical Properties of 3,4-Diethyl-5-methylheptane

Property Value Source

Molecular Weight 170.33 g/mol [1]

Exact Mass 170.203450829 Da [1]

XLogP3 5.8 [1]

Heavy Atom Count 12 [4]

Topological Polar Surface Area 0 Å² [1]

Covalently-Bonded Unit Count 1 [5]
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Note: These properties are computationally derived and may differ from experimental values.

Synthesis of Branched Alkanes: A General Overview
While a specific, detailed experimental protocol for the synthesis of 3,4-Diethyl-5-
methylheptane is not documented in the provided search results, general methods for the

synthesis of highly-branched alkanes can be described. One common and versatile approach

involves the use of Grignard reagents.[4]

General Experimental Protocol via Grignard Reaction
The synthesis of a complex branched alkane like 3,4-Diethyl-5-methylheptane would likely

involve a multi-step process. A plausible retrospective approach would be the reduction of a

corresponding alcohol, which in turn could be synthesized via a Grignard reaction.

Conceptual Workflow:

Ketone

Tertiary Alcohol

Grignard Reagent
Nucleophilic Addition

Alkene (via Dehydration)

Acid-catalyzed
Dehydration

Target Alkane

Hydrogenation
(e.g., Pd/C, H2)

Click to download full resolution via product page

Caption: Conceptual workflow for branched alkane synthesis.

Methodology:

Grignard Reagent Formation: An appropriate alkyl halide (e.g., an ethyl or propyl halide)

would be reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or

tetrahydrofuran) to form the Grignard reagent.

Nucleophilic Addition: The Grignard reagent would then be added to a suitable ketone. For

the synthesis of 3,4-Diethyl-5-methylheptane, a potential starting ketone could be 4-ethyl-
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3-methylheptan-2-one. The nucleophilic carbon of the Grignard reagent would attack the

electrophilic carbonyl carbon of the ketone.

Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent

step, typically with a weak acid, to yield the tertiary alcohol.

Dehydration: The tertiary alcohol can then be dehydrated, often using an acid catalyst (e.g.,

sulfuric acid or phosphoric acid) with heat, to form one or more alkene isomers.

Hydrogenation: The final step is the hydrogenation of the alkene(s) to the saturated alkane.

This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under an

atmosphere of hydrogen gas.[4]

Spectroscopic Characterization
The structure of 3,4-Diethyl-5-methylheptane would be confirmed using a combination of

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: Due to the lack of symmetry in 3,4-Diethyl-5-methylheptane, it is expected that

each of the 12 carbon atoms would be chemically non-equivalent, resulting in 12 distinct

signals in the ¹³C NMR spectrum. The chemical shifts of these signals would fall in the typical

aliphatic region (approximately 10-60 ppm).

¹H NMR: The ¹H NMR spectrum would be complex due to the numerous chemically non-

equivalent protons and potential for diastereotopicity. Protons on methyl groups would likely

appear as triplets or doublets, while methylene and methine protons would exhibit more

complex splitting patterns (multiplets).

Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) would be a powerful tool for the analysis of

3,4-Diethyl-5-methylheptane. The mass spectrum would show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (170.33 g/mol ). The fragmentation

pattern would be characteristic of a branched alkane, with prominent peaks resulting from the

cleavage of C-C bonds, particularly at the branching points.
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Signaling Pathways and Biological Activity
As a simple, non-functionalized alkane, 3,4-Diethyl-5-methylheptane is not expected to have

specific biological activity or be involved in defined signaling pathways. Such molecules are

generally considered to be chemically inert in biological systems, although they may exhibit

non-specific effects related to their lipophilicity at high concentrations. There is no information

in the searched literature to suggest any specific biological role.

Conclusion
This technical guide has summarized the key chemical properties and nomenclature of 3,4-
Diethyl-5-methylheptane. While specific experimental data for this compound is scarce, this

guide provides a framework for its identification, potential synthesis, and characterization

based on established principles of organic chemistry. The provided information serves as a

valuable starting point for researchers and professionals requiring knowledge of this and other

highly-branched alkanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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